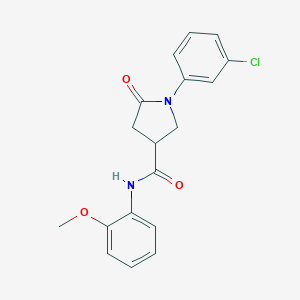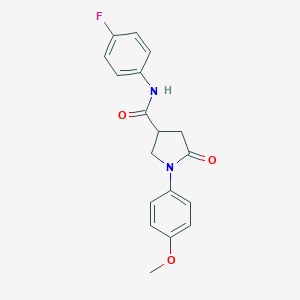
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, also known as BQ-123, is a cyclic peptide that acts as a selective endothelin A (ETA) receptor antagonist. It is a small molecule that has been widely used in scientific research due to its potential therapeutic applications and its ability to selectively target ETA receptors.
Wirkmechanismus
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide acts as a competitive antagonist at the ETA receptor site, preventing the binding of endothelin-1 (ET-1) to the receptor. This results in decreased vasoconstriction, reduced inflammation, and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease blood pressure and improve cardiac function in animal models of hypertension and heart failure. It has also been shown to reduce pulmonary arterial pressure and improve exercise capacity in patients with pulmonary hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for ETA receptors, which allows for specific targeting of these receptors in experiments. However, this compound also has some limitations. It has a short half-life, which may limit its effectiveness in some experiments. It also has low solubility in water, which may limit its use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One area of interest is the potential use of this compound in the treatment of cancer. ETA receptors are overexpressed in many types of cancer cells, and blocking these receptors with this compound may inhibit tumor growth and metastasis. Another area of interest is the development of more potent and selective ETA receptor antagonists, which may have greater therapeutic potential than this compound. Finally, further research is needed to determine the long-term safety and efficacy of this compound in humans.
Synthesemethoden
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can be synthesized through a solid-phase peptide synthesis method. This involves the use of a resin-bound amino acid to which other amino acids are added sequentially. The peptide chain is then cleaved from the resin and purified through high-performance liquid chromatography (HPLC) to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, heart failure, and pulmonary hypertension. It has been shown to selectively block ETA receptors, which are involved in vasoconstriction, inflammation, and cell proliferation.
Eigenschaften
Molekularformel |
C17H14BrN3O2 |
|---|---|
Molekulargewicht |
372.2 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H14BrN3O2/c18-13-6-2-4-8-15(13)20-16(22)9-10-21-11-19-14-7-3-1-5-12(14)17(21)23/h1-8,11H,9-10H2,(H,20,22) |
InChI-Schlüssel |
RZMLDTCPMQGMJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylphenyl)-5-oxo-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B278644.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B278646.png)
![1-(4-chlorophenyl)-5-oxo-N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B278648.png)
![1-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B278650.png)
![3-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-YL]thio}propanoic acid](/img/structure/B278653.png)
![2-Tert-butyl 4-ethyl 5-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B278654.png)
![2-({5-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(morpholin-4-yl)ethanone](/img/structure/B278655.png)
![N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B278665.png)




![ethyl 2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B278674.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B278677.png)
